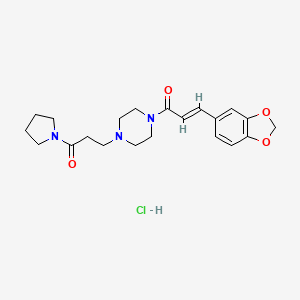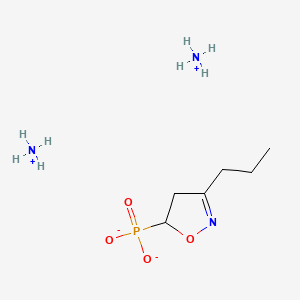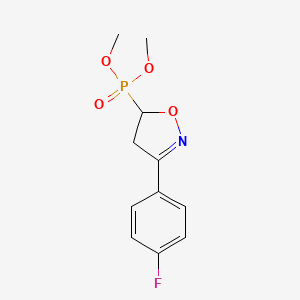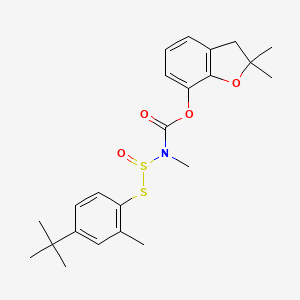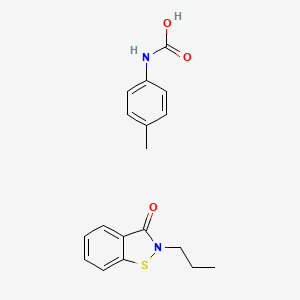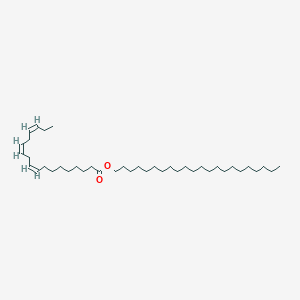
2,3,5-Trimethyl-6-propylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-propylpyrazine: is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 g/mol . It belongs to the class of alkylated pyrazines, which are known for their distinctive aromatic properties. This compound is often used in the flavor and fragrance industry due to its nutty, root vegetable-like, buttery, and sourish aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-propylpyrazine can be achieved through various chemical reactions involving the alkylation of pyrazine derivatives. One common method involves the reaction of 2,3,5-trimethylpyrazine with propyl halides under basic conditions to introduce the propyl group at the 6-position .
Industrial Production Methods: In industrial settings, this compound can be produced as a by-product of succinic acid production using microorganisms such as Basfia succiniciproducens. The fermentation process involves the use of cheap, non-petroleum-based raw materials like glycerol or glucose .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trimethyl-6-propylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-propylpyrazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrazine chemistry and reactivity.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-6-propylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Trimethyl-6-ethylpyrazine
- 2,3,5-Trimethyl-6-butylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,3,5-Trimethyl-6-propylpyrazine is unique due to its specific propyl group at the 6-position, which imparts a distinct aroma profile compared to its ethyl, butyl, and tetramethyl counterparts. The differences in alkyl groups result in variations in their aromatic properties and applications in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
92233-82-4 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-propylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
GEPYSCIASYXPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


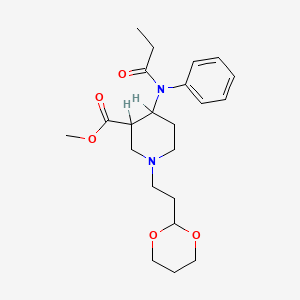

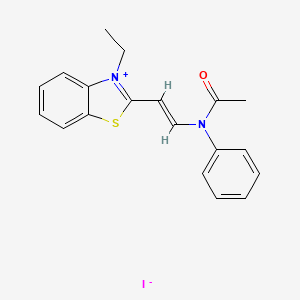



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
